Endo-Polygalacturonase (endo-PG I) vs. Pectin Lyase and Commercial Pectinase in Apple Juice Clarification Efficiency
A purified acidic endo-polygalacturonase (endo-PG I) from Penicillium sp. CGMCC 1669 was directly compared against pectin lyase alone and a widely used commercial pectinase preparation for apple juice clarification . The endo-PG I outperformed both comparators in improving juice clarity as measured by light transmittance, while also reducing viscosity . This demonstrates that a single-component endo-PG can be more effective than a crude commercial blend for this specific application metric.
| Evidence Dimension | Apple juice light transmittance increase (clarity) |
|---|---|
| Target Compound Data | 71.8% increase |
| Comparator Or Baseline | Pectin lyase alone and widely used commercial pectinase |
| Quantified Difference | endo-PG I showed higher efficiency in juice clarification than both pectin lyase alone and the commercial pectinase |
| Conditions | Addition of endo-PG I at 3.4 U/ml to apple juice; light transmittance measured. |
Why This Matters
Selecting a preparation enriched in endo-PG activity over a generic pectinase blend can achieve superior clarity outcomes at a defined dosage, enabling precise process optimization.
- [1] Yuan, P., Meng, K., Huang, H., Shi, P., Luo, H., Yang, P., & Yao, B. (2011). A novel acidic and low-temperature-active endo-polygalacturonase from Penicillium sp. CGMCC 1669 with potential for application in apple juice clarification. Food Chemistry, 129(4), 1369-1375. View Source
